molecular formula C21H22O4 B108642 (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One CAS No. 20784-60-5

(2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One

Cat. No.: B108642
CAS No.: 20784-60-5
M. Wt: 338.4 g/mol
InChI Key: ZUGCRBMNFSAUOC-YRNVUSSQSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • O-Methylbroussochalcone B can undergo various reactions:
      • Oxidation : It may be oxidized under specific conditions.
      • Reduction : Reduction reactions can modify its functional groups.
      • Substitution : Substituents can be introduced at different positions.
    • Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and nucleophiles (e.g., Grignard reagents).
    • Major products depend on the specific reaction conditions.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, structural modifications, and potential applications in drug design.
    • Biology : Investigating its effects on cellular processes, enzyme inhibition, and biological pathways.
    • Medicine : Its antiviral properties against SARS-CoV PLpro make it relevant for drug development.
    • Industry : Potential applications in pharmaceuticals, cosmetics, and agrochemicals.
  • Comparison with Similar Compounds

    • O-Methylbroussochalcone B stands out due to its specific inhibitory activity against SARS-CoV PLpro.
    • Similar compounds include other chalcones, flavonoids, and natural products with antiviral properties.

    Properties

    IUPAC Name

    (E)-1-[2-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C21H22O4/c1-14(2)4-8-16-12-18(20(24)13-21(16)25-3)19(23)11-7-15-5-9-17(22)10-6-15/h4-7,9-13,22,24H,8H2,1-3H3/b11-7+
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZUGCRBMNFSAUOC-YRNVUSSQSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(=CCC1=CC(=C(C=C1OC)O)C(=O)C=CC2=CC=C(C=C2)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CC(=CCC1=CC(=C(C=C1OC)O)C(=O)/C=C/C2=CC=C(C=C2)O)C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C21H22O4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201313498
    Record name 4′-O-Methylbavachalcone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201313498
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    338.4 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    20784-60-5
    Record name 4′-O-Methylbavachalcone
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=20784-60-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 4′-O-Methylbavachalcone
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201313498
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Reactant of Route 2
    Reactant of Route 2
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Reactant of Route 3
    Reactant of Route 3
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Reactant of Route 4
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Reactant of Route 5
    Reactant of Route 5
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Reactant of Route 6
    Reactant of Route 6
    (2e)-1-[2-Hydroxy-4-Methoxy-5-(3-Methylbut-2-En-1-Yl)phenyl]-3-(4-Hydroxyphenyl)prop-2-En-1-One
    Customer
    Q & A

    Q1: How does 4'-O-Methylbroussochalcone B exert its anti-cancer effects?

    A1: Research suggests that 4'-O-Methylbroussochalcone B functions as a novel tubulin polymerization inhibitor. [] This means it disrupts the formation of microtubules, which are essential components of the cell's structural framework and play a crucial role in cell division. By inhibiting tubulin polymerization, 4'-O-Methylbroussochalcone B effectively suppresses the proliferation and migration of acute myeloid leukemia cells. []

    Q2: What is the significance of confirming the chemical identity of natural products like 8-Prenylapigenin?

    A2: A study highlighted the critical importance of chemical authentication when researching natural products. [] Researchers found that a commercially obtained batch of 8-Prenylapigenin, intended for estrogenic activity studies, was actually 4'-O-Methylbroussochalcone B. [] This misidentification underscores the need for rigorous quality control using techniques like MS and qNMR to ensure accurate research findings and avoid misleading results.

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